molecular formula C20H23N3O5S B2674121 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 900000-51-3

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2674121
CAS No.: 900000-51-3
M. Wt: 417.48
InChI Key: JBIPWFVFXMAKIA-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazinan ring, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multiple steps. The initial step often includes the formation of the thiazinan ring, followed by the introduction of the phenyl and methoxyphenyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the compound, potentially altering its reactivity and stability.

    Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The thiazinan ring and phenyl groups may allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]carbamate
  • 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide

Uniqueness

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both the thiazinan ring and the methoxyphenyl group distinguishes it from other similar compounds, offering distinct advantages in various research and industrial contexts.

Properties

IUPAC Name

N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-28-18-7-3-2-6-15(18)14-21-19(24)20(25)22-16-8-10-17(11-9-16)23-12-4-5-13-29(23,26)27/h2-3,6-11H,4-5,12-14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIPWFVFXMAKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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